![molecular formula C13H9Cl2F4NO B038869 Chlorhydrate de 4-[2-chloro-4-(trifluorométhyl)phénoxy]-2-fluoroaniline CAS No. 113674-95-6](/img/structure/B38869.png)

Chlorhydrate de 4-[2-chloro-4-(trifluorométhyl)phénoxy]-2-fluoroaniline

Vue d'ensemble

Description

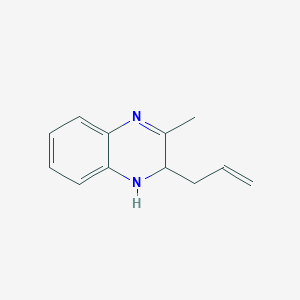

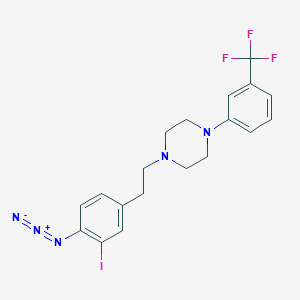

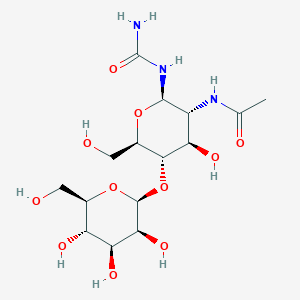

4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride, also known as 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride, is a useful research compound. Its molecular formula is C13H9Cl2F4NO and its molecular weight is 342.11 g/mol. The purity is usually 95%.

The exact mass of the compound 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de produits naturels bioactifs

Les dérivés phénoliques tels que le « chlorhydrate de 4-[2-chloro-4-(trifluorométhyl)phénoxy]-2-fluoroaniline » présentent un fort potentiel en tant que blocs de construction pour la synthèse de produits naturels bioactifs . Ces composés peuvent être utilisés pour créer des molécules complexes avec des groupes fonctionnels qui confèrent des propriétés spécifiques .

Production de polymères conducteurs

Ces dérivés phénoliques sont également utilisés dans la synthèse de polymères conducteurs. La présence de groupes fonctionnels tels que les esters, les nitriles et les halogènes peut améliorer les propriétés de ces polymères .

Utilisation dans les industries des plastiques, des adhésifs et des revêtements

Les m-aryloxyphénols, une catégorie qui comprend le « this compound », sont utilisés dans la production de plastiques, d'adhésifs et de revêtements. Ils améliorent la stabilité thermique et la résistance au feu de ces matériaux .

Antioxydants, absorbants ultraviolets et ignifugeants

Les m-aryloxyphénols ont des applications comme antioxydants, absorbants ultraviolets et ignifugeants. Ces applications sont particulièrement pertinentes dans les industries qui exigent des matériaux à haute stabilité thermique .

Activités biologiques potentielles

La recherche a montré que les m-aryloxyphénols ont des activités biologiques potentielles, y compris des effets antitumoraux et anti-inflammatoires .

Nitration aromatique en flux continu

Le « this compound » peut être utilisé dans la nitration aromatique en flux continu au sein de micro-réacteurs à base de gouttelettes . Ce procédé améliore la sécurité et l'efficacité de la nitration aromatique, une réaction clé dans la synthèse d'intermédiaires chimiques importants sur le plan industriel .

Synthèse du pexidartinib

Ce composé peut également être utilisé dans la synthèse du pexidartinib, un médicament utilisé pour le traitement du tumeur à cellules géantes ténosynoviale .

Synthèse du 3-[2-chloro-4-(trifluorométhyl)phénoxy]phénol

En 2022, un groupe dirigé par Zhong a publié une méthode de synthèse pour produire du 3-[2-chloro-4-(trifluorométhyl)phénoxy]phénol en utilisant du « this compound »<a aria-label="1: " data-citationid="e4ed081e-0e8f-10e0-c927-b72a63603f05-36" h="ID=SERP,5015.1" href="https

Safety and Hazards

“4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (repeated exposure). The target organs include the blood and hematopoietic system . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

Compounds with similar trifluoromethyl groups have been found to target themitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .

Mode of Action

It’s known that trifluoromethyl-containing compounds often interact with their targets by forming strong bonds, leading to inhibition or activation of the target .

Biochemical Pathways

Given its potential target, it may influence theelectron transport chain and subsequently the production of ATP within cells .

Pharmacokinetics

The safety data sheet indicates that it is harmful if swallowed, suggesting that it can be absorbed through the gastrointestinal tract .

Result of Action

Some compounds with similar structures have shownfungicidal activities against Rhizoctonia solani and Botrytis cinereapers .

Propriétés

IUPAC Name |

4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7(13(16,17)18)1-4-12(9)20-8-2-3-11(19)10(15)6-8;/h1-6H,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBUNESZGCZWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594459 | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113674-95-6 | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113674-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113674956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)